molecular formula C4H3F3KN3O3 B8134490 Potassium 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate hydrate

Potassium 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate hydrate

Cat. No.: B8134490
M. Wt: 237.18 g/mol
InChI Key: VBNSSPINPNDATO-UHFFFAOYSA-M
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Description

Potassium 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate hydrate is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of a trifluoromethyl group attached to a triazole ring, which is further connected to a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate hydrate typically involves the reaction of 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid with potassium hydroxide in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrate form. The general reaction scheme can be represented as follows:

3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid+KOH+H2OPotassium 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate hydrate\text{3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid} + \text{KOH} + \text{H}_2\text{O} \rightarrow \text{this compound} 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid+KOH+H2​O→Potassium 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate hydrate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group or other substituents on the triazole ring can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Potassium 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate hydrate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of Potassium 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate hydrate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Potassium trifluoroborate salts: These compounds also contain trifluoromethyl groups and are used in similar applications.

    Trifluoromethylated triazoles: These compounds share the trifluoromethyl group and triazole ring structure but may differ in other substituents.

Uniqueness

Potassium 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its hydrate form also adds to its uniqueness, affecting its solubility and reactivity.

Properties

IUPAC Name

potassium;5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3N3O2.K.H2O/c5-4(6,7)3-8-1(2(11)12)9-10-3;;/h(H,11,12)(H,8,9,10);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNSSPINPNDATO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=N1)C(F)(F)F)C(=O)[O-].O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3KN3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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